molecular formula C12H12FN5OS B2504712 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-76-8

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2504712
CAS No.: 921557-76-8
M. Wt: 293.32
InChI Key: WQWKFPCTKACYSV-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized via various methods . One common method is the “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse. For instance, when the reaction was carried out between trifluoroacetimidoyl chloride and formhydrazide under standard conditions, no desired product was detected . This showed that hydrazine hydrate might initially couple with the compound to form trifluoroacetimidohydrazide and formhydrazide not acted as the reaction intermediate .

Scientific Research Applications

Antimicrobial Activities

A significant application of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide derivatives is their use in antimicrobial treatments. These compounds, specifically triazole and thiadiazole derivatives, have been synthesized and tested against various microbial strains, exhibiting notable antibacterial and antifungal activities. The antimicrobial activities of these compounds are assessed through different techniques, such as the microbroth dilution technique and other bioassays. Some specific compounds have demonstrated higher potency against certain Candida species and pathogenic bacteria, making them potential candidates for developing new antimicrobial agents (Altıntop et al., 2011; Güzeldemirci & Küçükbasmacı, 2010; Darekar et al., 2020).

Cytotoxicity and Anticancer Properties

Another critical application area is the investigation of cytotoxic and anticancer properties. The synthesis and structural elucidation of derivatives, such as imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, have led to the discovery of compounds with promising cytotoxic potency against various human cancer cell lines. The relationship between the structural properties of these compounds and their antitumor activity has been a focal point of research. Some derivatives have shown considerable anticancer activity against specific cancer cell lines, indicating potential therapeutic applications (Balewski et al., 2020).

Mechanism of Action

Target of Action

It’s known that compounds containing the1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Mode of Action

Compounds containing atriazole moiety are capable of forming a variety of non-covalent bonds with enzymes and receptors . This unique structure facilitates specific interactions with different target receptors, inducing broad-spectrum biological activities .

Biochemical Pathways

Compounds containing theindole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a variety of biochemical pathways.

Pharmacokinetics

It’s known that compounds containing atriazole moiety can improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds containing atriazole moiety have been found to exhibit broad biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV . These activities suggest that such compounds may have a variety of molecular and cellular effects.

Action Environment

It’s known that the unique structure of compounds containing atriazole moiety facilitates the formation of a variety of non-covalent bonds with enzymes and receptors , which could potentially be influenced by environmental factors.

Future Directions

Triazole compounds have a broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles were showing superior carbonic anhydrase inhibitors . Therefore, the future directions in the research of triazole compounds could focus on the synthesis of new derivatives and the exploration of their potential applications in various fields .

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5OS/c13-8-1-3-9(4-2-8)17-5-6-18-11(17)15-16-12(18)20-7-10(14)19/h1-4H,5-7H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWKFPCTKACYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)N)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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